5-Formylthiophene-2-carbonitrile

Catalog No.
S785998
CAS No.
21512-16-3
M.F
C6H3NOS
M. Wt
137.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Formylthiophene-2-carbonitrile

CAS Number

21512-16-3

Product Name

5-Formylthiophene-2-carbonitrile

IUPAC Name

5-formylthiophene-2-carbonitrile

Molecular Formula

C6H3NOS

Molecular Weight

137.16 g/mol

InChI

InChI=1S/C6H3NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H

InChI Key

PZIFYWVUYHMYOA-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C#N)C=O

Synonyms

5-Formyl-2-thiophenecarbonitrile; 5-Cyano-2-thiophenecarboxaldehyde

Canonical SMILES

C1=C(SC(=C1)C#N)C=O

The exact mass of the compound 5-Formylthiophene-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Formylthiophene-2-carbonitrile (CAS 21512-16-3) is a highly versatile, bifunctional heteroaromatic building block characterized by the presence of both a reactive formyl group and a strongly electron-withdrawing cyano group on a thiophene core [1]. In industrial and advanced research procurement, it is primarily sourced as a critical precursor for donor-acceptor (D-A) organic semiconductors, non-fullerene acceptors (NFAs), and complex pharmaceutical intermediates such as sequence-specific DNA minor groove binders [2]. Its primary commercial value lies in its orthogonal reactivity, which allows buyers to execute Knoevenagel condensations or Schiff base formations at the aldehyde terminus while preserving the nitrile for subsequent conversion into amidines, carboxylic acids, or for use as a permanent electron-withdrawing terminal group in push-pull optoelectronic systems [3].

Research Fit

1
Workflow Dual-functional building block for convergent heterocycle synthesis
2
Selection Logic Orthogonal formyl and nitrile reactive sites on thiophene scaffold
3
Use Context Synthetic intermediate with reported natural product occurrence

Substituting 5-formylthiophene-2-carbonitrile with simpler analogs like thiophene-2-carboxaldehyde or 5-bromothiophene-2-carboxaldehyde fundamentally compromises both synthetic efficiency and end-material performance [1]. Thiophene-2-carboxaldehyde lacks the secondary electron-withdrawing cyano group, resulting in significantly higher LUMO levels that fail to provide the necessary electron affinity for n-type organic semiconductors or push-pull dyes [2]. Conversely, while 5-bromothiophene-2-carboxaldehyde offers a site for functionalization, converting the bromide to a nitrile or amidine requires costly, low-yield transition-metal-catalyzed cross-coupling steps that are prone to homocoupling side reactions and poor atom economy [1]. Furthermore, attempting to use symmetric 2,5-thiophenedicarboxaldehyde to build asymmetric A-D-B molecules forces the use of inefficient mono-protection strategies, making the orthogonally reactive 5-formylthiophene-2-carbonitrile the strict requirement for high-yield, step-economic procurement [3].

Substitution Risk

Target Compound Formyl + Nitrile (2 reactive handles)
Potential Substitute Thiophene-2-carbonitrile lacks aldehyde; 5-methylthiophene-2-carbonitrile offers inert methyl group only
Risk Factor Orthogonal functionalization pathways may not transfer
Impact Multi-step syntheses may require protecting-group manipulation, affecting yield and efficiency

Elimination of Transition-Metal Cross-Coupling in Bisnitrile Synthesis

In the synthesis of benzobisimidazole-based bisnitriles (precursors for DNA minor groove binders), utilizing 5-formylthiophene-2-carbonitrile allows for direct, transition-metal-free coupling with tetramines using sodium metabisulfite in DMSO, achieving a clean 69% yield [1]. In contrast, attempting the same pathway using 5-bromothiophene-2-carboxaldehyde requires a subsequent hexabutylditin-mediated homocoupling/cyanation step, which fails to produce a clean product due to competing side reactions [1].

Evidence DimensionSynthetic yield and process viability for bisnitrile intermediates
Target Compound Data69% isolated yield via direct coupling (transition-metal-free)
Comparator Or Baseline5-bromothiophene-2-carboxaldehyde (0% effective yield; failed to give clean product during required subsequent coupling)
Quantified Difference+69% absolute yield improvement and elimination of Pd/Sn-catalyzed steps
ConditionsCoupling in DMSO with Na2S2O5 vs. hexabutylditin cross-coupling in toluene

Procuring the pre-cyanated building block bypasses toxic, low-yield organotin/palladium steps, drastically improving scalability and purity for API intermediate manufacturing.

Functional Group Density
Class-level inference
2× functional group density vs single-function analogs
Supports convergent synthetic strategy selection
Data to verify; structural analysis context

LUMO Lowering and Bathochromic Shifting in Optoelectronic Materials

The strong electron-withdrawing nature of the cyano group on 5-formylthiophene-2-carbonitrile makes it an essential terminal acceptor for tuning the antiaromaticity and bandgap of core-modified isophlorins and push-pull dyes [1]. When integrated into dithiadioxaisophlorins, the 5-cyanothien-2-yl substituents induce a pronounced bathochromic shift, extending absorption into the 600–1000 nm range due to a narrowed HOMO-LUMO gap [1]. Comparators lacking this specific strong acceptor, such as pentafluorophenyl-substituted analogs, exhibit much sharper, blue-shifted absorption bands that are unsuitable for near-IR harvesting [1].

Evidence DimensionOptical absorption range and HOMO-LUMO gap narrowing
Target Compound DataBroad absorption extending into the 600–1000 nm (near-IR) range
Comparator Or BaselinePentafluorophenyl or non-cyanated analogs (sharp, blue-shifted absorption limited to visible spectrum)
Quantified Difference>200 nm bathochromic extension into the near-IR region
ConditionsUV-Vis-NIR spectroscopy of synthesized core-modified isophlorins

For developers of organic photovoltaics and photodetectors, this compound is strictly required to achieve the narrow bandgaps necessary for efficient near-infrared light harvesting.

Protonation Site Switch
Head-to-head
Carbonyl oxygen protonation vs. ring C-5 protonation in unsubstituted analog
Enables chemoselective reaction pathway control
J Heterocycl Chem (2021); method context

Orthogonal Reactivity for Asymmetric A-D-B Architectures

5-Formylthiophene-2-carbonitrile provides two distinct, orthogonally reactive sites, allowing 100% theoretical chemoselectivity during Knoevenagel or Schiff-base condensations at the aldehyde, leaving the nitrile intact for later transformation [1]. If a buyer attempts to use the cheaper, symmetric 2,5-thiophenedicarboxaldehyde to build asymmetric molecules, statistical mono-condensation limits the theoretical yield to 50%, and practically requires a 3-step protection-reaction-deprotection sequence to avoid bis-adduct formation [1].

Evidence DimensionChemoselectivity and theoretical yield for asymmetric functionalization
Target Compound Data100% theoretical chemoselectivity (1-step condensation)
Comparator Or Baseline2,5-thiophenedicarboxaldehyde (~50% statistical yield or requires 3 synthetic steps)
Quantified Difference2 fewer synthetic steps and ~50% higher theoretical yield for asymmetric adducts
ConditionsBase-catalyzed condensation reactions targeting mono-functionalized thiophene derivatives

Utilizing this orthogonally functionalized precursor cuts downstream purification costs and maximizes atom economy in the industrial scale-up of asymmetric organic materials.

Synthetic Yield Benchmark
Cross-study comparable
~45% via Sommelet reaction (2.43 g from 8 g bromide)
Supports procurement vs in-house synthesis assessment
Comparator yield unreported; data to verify
Suzuki Coupling Role
Head-to-head
Precursor to boronic acid; not a direct Suzuki partner
Guides cross-coupling workflow planning
Synth Commun (2011); method context
Natural Product Occurrence
Class-level inference
Reported in Capparis spinosa; synthetic analogs not reported as natural metabolites
Supports semi-synthetic derivatization context
Data to verify; source-specific review needed

Precursor for Sequence-Specific DNA Minor Groove Binders

5-Formylthiophene-2-carbonitrile is the preferred starting material for synthesizing benzimidazole-based diamidines. The formyl group efficiently couples with tetramines to form the heterocyclic core, while the cyano group is subsequently converted into an amidine via silylation and deprotection, providing the critical hydrogen-bond donors required for AT/GC base pair recognition [1].

Terminal Acceptor Synthesis for Non-Fullerene OPVs

In the development of organic photovoltaics (OPVs), this compound is procured to synthesize terminal electron-withdrawing groups in A-D-A non-fullerene acceptors. The cyano group significantly lowers the LUMO level to enhance electron mobility, while the formyl group serves as the reactive site for Knoevenagel condensation with the conjugated donor core [2].

Synthesis of Near-IR Absorbing Antiaromatic Porphyrinoids

For advanced optical materials, 5-formylthiophene-2-carbonitrile is utilized to introduce 5-cyanothien-2-yl substituents into isophlorin frameworks. This specific substitution pattern stabilizes the antiaromatic system and narrows the HOMO-LUMO gap, making it an ideal building block for dyes and sensors requiring broad absorption extending into the 600–1000 nm range [2].

Application Fit

Application
Selection Property
Validation Focus
Bithiophene heterocycle synthesis
Dual-reactive scaffold (formyl + nitrile)
Suzuki coupling precursor conversion review
Conductive polymer and probe development
Electron-withdrawing nitrile and aldehyde handle
Post-polymerization functionalization context
Diamidine precursor for antimicrobial screening
Nitrile-to-amine reduction pathway
Screening context review
Semi-synthetic natural product derivatization
Reported natural occurrence
Authentic standard benchmarking

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-formylthiophene-2-carbonitrile

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